molecular formula C23H21BrN2O4 B11562373 N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide

N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide

Cat. No.: B11562373
M. Wt: 469.3 g/mol
InChI Key: PAYAODRZOKUREC-AFUMVMLFSA-N
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Description

N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide is a complex organic compound with a molecular formula of C26H24BrN3O4 This compound is notable for its unique structure, which includes a benzyloxy group, a bromo-methoxyphenoxy group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide typically involves multiple steps. One common method includes the condensation of 4-(benzyloxy)benzaldehyde with 2-(2-bromo-4-methoxyphenoxy)acetohydrazide under acidic or basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may inhibit or activate certain pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(2-methoxyphenoxy)acetohydrazide
  • N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(2-chlorophenoxy)acetohydrazide
  • N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(2-fluorophenoxy)acetohydrazide

Uniqueness

N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide is unique due to the presence of both bromo and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The combination of these functional groups may enhance its potential as a versatile compound in various research applications.

Properties

Molecular Formula

C23H21BrN2O4

Molecular Weight

469.3 g/mol

IUPAC Name

2-(2-bromo-4-methoxyphenoxy)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H21BrN2O4/c1-28-20-11-12-22(21(24)13-20)30-16-23(27)26-25-14-17-7-9-19(10-8-17)29-15-18-5-3-2-4-6-18/h2-14H,15-16H2,1H3,(H,26,27)/b25-14+

InChI Key

PAYAODRZOKUREC-AFUMVMLFSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)Br

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3)Br

Origin of Product

United States

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